Molecular Weight and Hydrogen-Bond Capacity vs. Pyridine Analog
The target compound (C15H17N3O; theoretical MW 255.32 Da) is 39 Da heavier than its monocyclic pyridine analog N-(pyridin-3-ylmethyl)cyclohex-1-enecarboxamide (C13H16N2O; MW 216.28 Da) [1]. This mass increase is accompanied by an additional nitrogen atom in the fused pyrazole ring, which introduces an extra hydrogen-bond acceptor site. In kinase inhibitor design, the pyrazolo[1,5-a]pyridine core has been shown to engage the hinge region of kinases through a bidentate hydrogen-bond motif that is not available to simple pyridine analogs, thereby altering target selectivity [2].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 255.32 Da; 4 H-bond acceptors (calculated from C15H17N3O) |
| Comparator Or Baseline | N-(pyridin-3-ylmethyl)cyclohex-1-enecarboxamide: MW = 216.28 Da; 3 H-bond acceptors |
| Quantified Difference | ΔMW = +39.04 Da; +1 H-bond acceptor |
| Conditions | Calculated from molecular formula; analog data from SpectraBase GC-MS spectrum record [1] |
Why This Matters
The higher molecular weight and additional hydrogen-bond acceptor in the target compound can directly affect protein-ligand binding thermodynamics and pharmacokinetic profiles, making it non-interchangeable with the simpler pyridine analog in biochemical assays.
- [1] SpectraBase. N-(3-Picolyl)cyclohexene-1-carboxamide (Spectrum ID: 9JPZjN5YONw). John Wiley & Sons, Inc. (2020-2025). View Source
- [2] Katz, J.D. et al. Pyrazolo[1,5-a]pyridines as MARK inhibitors. United States Patent US8518911. Merck Sharp & Dohme Corp., issued August 27, 2013. View Source
